![molecular formula C14H14N6O3S2 B2824817 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396812-31-9](/img/structure/B2824817.png)
2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrazole derivative that has been synthesized through various methods and has been subjected to extensive studies to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Scientific Research Applications
Aldose Reductase Inhibitors with Antioxidant Activity
Compounds with a structure similar to 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide have been studied for their potential as aldose reductase inhibitors (ARIs), which are significant for their role in managing diabetic complications. These compounds, especially those incorporating tetrazole and sulfonamide functionalities, exhibit potent ARI activity alongside notable antioxidant potential, suggesting their utility in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Angiotensin II Receptor Antagonists
Research into sulfonamide and sulfonylcarbamate derivatives, which share a functional resemblance to the compound , reveals their application as non-tetrazole angiotensin II receptor antagonists. These compounds have been shown to possess high oral activity in models, indicating their potential for treating conditions associated with angiotensin II, such as hypertension (Deprez et al., 1995).
Antimicrobial Activity
Sulfonamide hybrids, incorporating carbamate or acyl-thiourea scaffolds, have demonstrated significant antimicrobial activity against a range of bacterial strains. This highlights the compound's potential in addressing bacterial infections through novel antimicrobial mechanisms (Hussein, 2018).
Antiviral and Antiproliferative Activities
Compounds structurally related to 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide have shown promising antiviral activities against the tobacco mosaic virus and antiproliferative activities against cancer cell lines. These findings suggest their potential in developing new therapeutic agents for viral infections and cancer (Chen et al., 2010; Mert et al., 2014).
properties
IUPAC Name |
2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S2/c1-2-11-7-8-12(24-11)25(22,23)18-9-3-5-10(6-4-9)20-17-14(13(15)21)16-19-20/h3-8,18H,2H2,1H3,(H2,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOAQIWEQYTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide |
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